![molecular formula C13H17NO B2499928 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol CAS No. 1825629-67-1](/img/structure/B2499928.png)
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol, also known as MPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPA is a member of the phenylpropanolamine family and is a chiral molecule with two enantiomers.
Mecanismo De Acción
The mechanism of action of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol is not fully understood. However, it is believed that this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism of action is similar to other drugs such as amphetamines and cocaine, which are known to increase the levels of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity and decrease immobility time in the forced swim test, indicating potential antidepressant effects. This compound has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol in lab experiments is its high purity and availability. This compound can be easily synthesized in large quantities, making it an attractive compound for researchers. However, one of the limitations of using this compound is its potential for abuse. This compound has been shown to have stimulant effects similar to amphetamines and cocaine, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol. One area of interest is the development of this compound-based drugs for the treatment of psychiatric disorders. Another area of research is the use of this compound as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol involves the reaction of 1-phenylpropan-2-amine with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction produces two enantiomers of this compound, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, this compound has been used as a ligand in organometallic chemistry and as a building block in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
1-[methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(2)11-13(15)10-12-7-5-4-6-8-12/h1,4-8,13,15H,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDJOUUQXRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


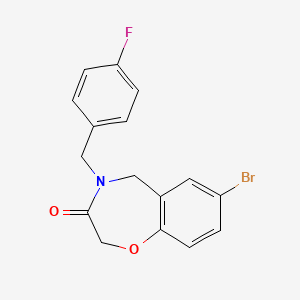
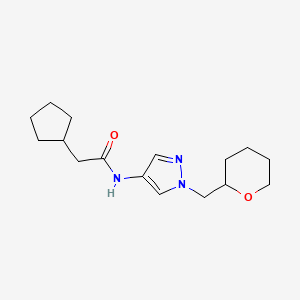
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
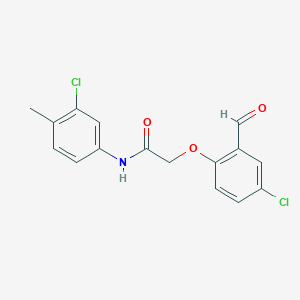
![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)
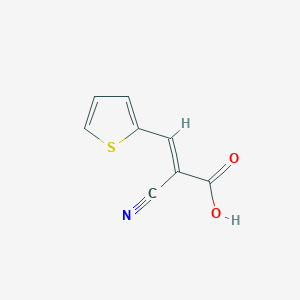
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)
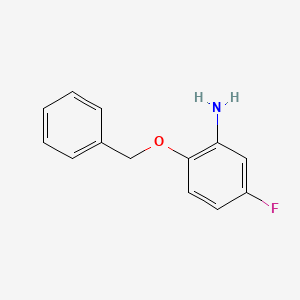
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
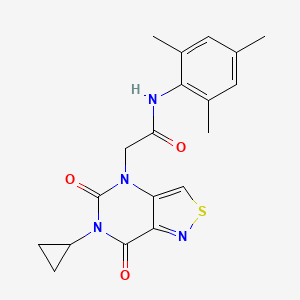
![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)